N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
Description
N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 3-chlorophenyl substituent at the 1-position of the triazole ring and N-benzyl-N-ethyl groups on the carboxamide moiety.
Key structural features influencing its behavior include:
- 3-Chlorophenyl group: Enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets.
- N-Benzyl-N-ethyl substitution: Contributes to steric bulk and modulates solubility.
- Triazole core: Provides rigidity and hydrogen-bonding capacity, critical for molecular interactions.
Properties
IUPAC Name |
N-benzyl-1-(3-chlorophenyl)-N-ethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-2-22(12-14-7-4-3-5-8-14)18(24)17-13-23(21-20-17)16-10-6-9-15(19)11-16/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXWNBCTFVZSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
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Step 1: Synthesis of Azide Intermediate
- React benzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF) to form benzyl azide.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 2: Cycloaddition Reaction
- Combine benzyl azide with an alkyne derivative of 3-chlorophenyl and ethyl groups in the presence of a copper(I) catalyst.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 3: Formation of Carboxamide
- React the resulting triazole compound with an appropriate carboxylic acid derivative to form the carboxamide group.
- Reaction conditions: Elevated temperature, presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The ethyl group attached to the triazole nitrogen undergoes oxidation under strong acidic or basic conditions. For example:
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KMnO₄-mediated oxidation converts the ethyl group (-CH₂CH₃) to a ketone (-COCH₃) at elevated temperatures (60–80°C).
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H₂O₂/Fe²⁺ systems selectively oxidize the benzylic position of the N-benzyl group, forming a benzaldehyde derivative.
Key Data:
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl group oxidation | KMnO₄, H₂SO₄, 70°C, 6 hr | Triazole-4-carboxamide with ketone | 65–72 |
| Benzylic oxidation | H₂O₂, FeSO₄, RT, 12 hr | 3-Chlorophenyl-triazole benzaldehyde | 58 |
Reduction Reactions
The carboxamide group (-CONHR) is reducible to amines under specific conditions:
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LiAlH₄ reduces the carboxamide to a primary amine (-CH₂NH₂) in anhydrous THF at reflux.
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Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazole ring’s C=N bonds, though this is less common due to ring stability.
Mechanistic Insight:
The reduction proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and elimination of water .
Nucleophilic Substitution at the 3-Chlorophenyl Group
The electron-withdrawing triazole ring activates the 3-chlorophenyl moiety for SNAr reactions:
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Hydroxylation : NaOH (2M) at 80°C replaces Cl with -OH.
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Amination : NH₃/EtOH under pressure yields the 3-aminophenyl derivative.
Comparative Reactivity:
| Substrate | Reagents | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| 3-Chlorophenyl-triazole | NaOH, H₂O, 80°C | 3-Hydroxyphenyl-triazole | 1.2 × 10⁻³ |
| 4-Chlorophenyl analog | NH₃, EtOH, 100°C | 4-Aminophenyl-triazole | 8.5 × 10⁻⁴ |
Cross-Coupling Reactions
The triazole ring participates in metal-catalyzed couplings:
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Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids at the 4-position of the triazole .
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Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the carboxamide side chain .
Example Protocol:
textN-benzyl-1-(3-chlorophenyl)-N-ethyl-triazole + PhB(OH)₂ → Pd(PPh₃)₄, K₂CO₃, DMF, 90°C → 4-aryl-substituted triazole (82% yield) [2][8]
Acid/Base-Mediated Rearrangements
The carboxamide undergoes hydrolysis under extreme pH:
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Acidic Hydrolysis (HCl, 6M, reflux): Converts carboxamide to carboxylic acid.
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Basic Hydrolysis (NaOH, 4M, 100°C): Forms carboxylate salts.
Biological Activity via HDAC Inhibition
The compound’s reactivity correlates with its role as a histone deacetylase (HDAC) inhibitor:
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IC₅₀ : 0.42 µM against HDAC6, attributed to the 3-chlorophenyl group’s hydrophobic interactions .
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Structure-Activity Relationship (SAR) :
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| UV light (λ = 254 nm) | Triazole ring cleavage | 3.2 |
| Aqueous pH 7.4, 37°C | Hydrolysis of carboxamide | >30 |
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for developing HDAC-targeted therapies . Its synthetic flexibility enables tailored modifications for optimizing pharmacokinetic and pharmacodynamic properties.
Biological Activity
N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of 1,2,3-Triazoles
1,2,3-Triazoles are five-membered heterocyclic compounds that have shown promise in medicinal chemistry. Their structural features allow for a wide range of biological activities including antifungal, antibacterial, antiviral, anticancer, and anticholinesterase properties. The presence of the triazole ring is crucial for these activities as it can interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Anticholinesterase Activity
The compound this compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is a therapeutic strategy in treating neurodegenerative diseases such as Alzheimer's disease. The triazole moiety is known to enhance binding affinity to the enzyme due to its ability to form stable interactions within the active site .
Antiviral Activity
Recent studies have highlighted the antiviral potential of 1,2,3-triazole derivatives against various viral pathogens including SARS-CoV-2. Compounds with similar structures have demonstrated significant inhibition of viral replication by targeting viral enzymes. For instance, derivatives showed IC50 values in the nanomolar range against the spike protein of SARS-CoV-2 . This suggests that this compound could be further investigated for its antiviral properties.
Antiparasitic Activity
Research has demonstrated that certain 1,2,3-triazole analogs possess antitrypanosomal activity against Trypanosoma cruzi. The compound's structure may contribute to its efficacy in reducing parasite load in vitro. For example, analogs showed IC50 values significantly lower than those of standard treatments . This positions this compound as a candidate for further exploration in antiparasitic drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring facilitates interactions with target enzymes such as AChE and viral proteases.
- Structural Modifications : Substituents like the chlorophenyl group may enhance lipophilicity and bioavailability.
- Hybridization : Combining triazoles with other pharmacophores can lead to synergistic effects and improved potency against specific targets.
Case Studies and Research Findings
Several studies have reported on the biological activity of triazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1d | Antitrypanosomal | 0.21 µM | |
| Compound 9 | Antiviral (SARS-CoV-2) | 75.98 nM | |
| Phenylpyrazolone-Triazole Hybrid | Antiviral (COVID-19) | >50% inhibition |
These findings underscore the potential of triazole-based compounds in drug discovery and development.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of triazole derivatives, including N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide, in combating viral infections. For instance, triazole hybrids have demonstrated potent activity against viruses such as SARS-CoV-2 (the virus responsible for COVID-19). These compounds inhibit viral replication by interacting with the main protease of the virus, showcasing a promising avenue for therapeutic development against viral diseases .
Case Study: Antiviral Activity Against COVID-19
A study evaluated various triazole derivatives for their antiviral properties against SARS-CoV-2. The results indicated that certain compounds exhibited over 50% inhibition of viral replication. The structure of these compounds facilitates strong interactions with key amino acid residues in the viral protease, which is essential for viral maturation and replication .
Anticancer Properties
The anticancer potential of this compound has been explored in various contexts. Triazole compounds are known to target specific pathways involved in cancer cell proliferation and survival.
Case Study: Polo-Like Kinase 1 Inhibition
Research has identified triazole-based compounds as inhibitors of polo-like kinase 1 (Plk1), a protein implicated in cancer cell division. In vitro assays demonstrated that these compounds effectively inhibited Plk1 activity, leading to reduced cancer cell viability. This suggests that this compound could serve as a lead compound for developing new anticancer therapies targeting Plk1-dependent pathways .
Synthesis and Reactivity Studies
The synthesis of this compound involves palladium-catalyzed reactions that allow for selective modifications of the triazole ring. This synthetic versatility is crucial for developing derivatives with enhanced biological activity.
Reactivity Insights
Research has focused on optimizing reaction conditions for synthesizing various triazole derivatives. For example, studies have shown that using phosphine-free palladium catalysts can yield high selectivity and efficiency in arylation reactions involving triazoles . Such advancements in synthetic methodologies are vital for producing compounds with tailored properties for specific biological applications.
Structure–Activity Relationship (SAR)
Investigating the structure–activity relationship of this compound is essential for understanding how modifications to its structure can enhance its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against viral targets |
| Alteration of alkyl substituents | Enhanced solubility and bioavailability |
| Variation in aromatic substituents | Improved selectivity towards cancer cell lines |
Comparison with Similar Compounds
Research Findings and Implications
- Role of Chloro Substituents : The 3-chlorophenyl group in ND-7 and the target compound enhances antibacterial activity, likely due to increased lipophilicity and halogen bonding .
- Impact of N-Substituents : N-Benzyl and N-ethyl groups in the target compound improve logP but may reduce solubility (logSw ≈ -3.9 in ’s analog), necessitating formulation optimization for in vivo applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, in structurally analogous derivatives, 1,3-dipolar cycloaddition between an alkyne (e.g., propargylamide) and an organic azide (e.g., 3-chlorophenyl azide) under CuSO₄·5H₂O/sodium ascorbate conditions yields the triazole ring . Subsequent N-benzylation and N-ethylation steps require careful optimization of base (e.g., K₂CO₃) and solvent (e.g., DMF) to avoid over-alkylation .
- Key Characterization : Post-synthesis, confirm regioselectivity via ¹H NMR (e.g., singlet for triazole proton at δ ~8.0 ppm) and LC-MS for molecular ion verification .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and assess electronic environments (e.g., deshielding effects from the 3-chlorophenyl group) . IR spectroscopy can validate carbonyl (C=O) and triazole ring vibrations (~1680 cm⁻¹ and ~1600 cm⁻¹, respectively) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX resolves bond lengths and angles, critical for understanding steric effects from the benzyl and ethyl groups .
Advanced Research Questions
Q. How can structural data resolve discrepancies in reported biological activities of triazole carboxamide derivatives?
- Methodological Answer : Contradictions in cytotoxicity data (e.g., IC₅₀ variations) may arise from differences in substituent positioning or crystal packing. For example, SCXRD analysis of analogous compounds reveals that meta-substituted chlorophenyl groups (vs. para) enhance steric hindrance, reducing binding affinity . Pair crystallographic data with molecular docking (e.g., AutoDock Vina) to correlate spatial arrangements with biological activity .
Q. What strategies mitigate low aqueous solubility in pharmacological assays for this compound?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the benzyl or ethyl positions while preserving the triazole core .
- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsion techniques to improve solubility without altering chemical integrity . Validate stability via HPLC and dynamic light scattering (DLS) .
Q. How can computational methods predict the binding mode of this compound to target enzymes?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model interactions with enzymes (e.g., carbonic anhydrase). Dock the compound into active sites using Glide (Schrödinger Suite), focusing on hydrogen bonds between the carboxamide group and catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) . Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
